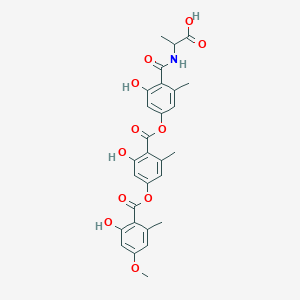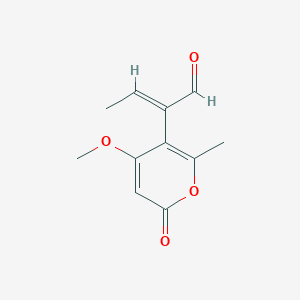
Pyrenocine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrenocine D is a natural product found in Penicillium waksmanii with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal, Antibacterial, and Algicidal Properties
Pyrenocines, including Pyrenocine D, have been studied for their antifungal, antibacterial, and algicidal properties. Research by Hussain et al. (2012) on pyrenocines J-M isolated from the endophytic fungus Phomopsis sp. revealed that some of these compounds, which are structurally related to Pyrenocine D, exhibit significant antifungal, antibacterial, and algicidal activities (Hussain et al., 2012).
Cytotoxicity Against Cancer Cells
Pyrenocine A, closely related to Pyrenocine D, has been found to exhibit cytotoxicity against cancer cells. A study by Myobatake et al. (2019) showed that Pyrenocine A induced monopolar spindle formation in cancer cells, suggesting a potential novel anticancer mechanism (Myobatake et al., 2019).
Potential for Biofuel Production
In the context of biofuel production, the study of unicellular algae like Chlorella pyrenoidosa, which shares a similar name but is unrelated to Pyrenocine D, has been explored. Kothari et al. (2012) investigated the use of Chlorella pyrenoidosa for treating dairy wastewater and its potential for biofuel extraction (Kothari et al., 2012).
Anti-Inflammatory Properties
Pyrenocine A has demonstrated anti-inflammatory activity. Toledo et al. (2014) characterized the anti-inflammatory properties of Pyrenocine A, which was able to suppress activation of macrophages and inhibit nitrite production and the synthesis of inflammatory cytokines (Toledo et al., 2014).
Eigenschaften
Produktname |
Pyrenocine D |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(E)-2-(4-methoxy-2-methyl-6-oxopyran-3-yl)but-2-enal |
InChI |
InChI=1S/C11H12O4/c1-4-8(6-12)11-7(2)15-10(13)5-9(11)14-3/h4-6H,1-3H3/b8-4- |
InChI-Schlüssel |
CFTVNLCXUPFJDY-YWEYNIOJSA-N |
Isomerische SMILES |
C/C=C(/C=O)\C1=C(OC(=O)C=C1OC)C |
Kanonische SMILES |
CC=C(C=O)C1=C(OC(=O)C=C1OC)C |
Synonyme |
pyrenocine D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



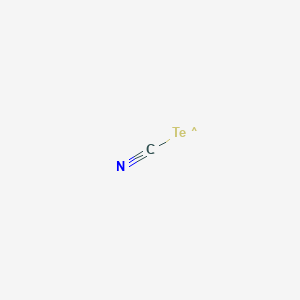
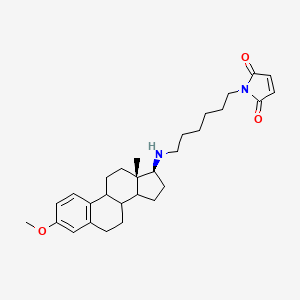
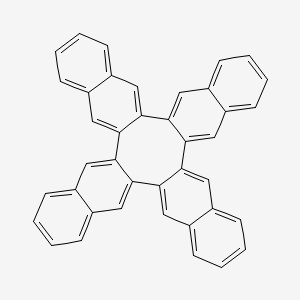
![N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)
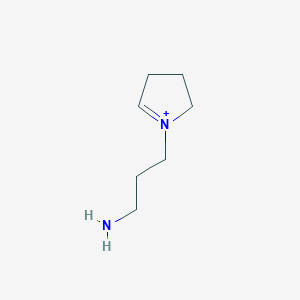
![(1S,3R,7Z,9R,12S,13R,15S)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1250788.png)
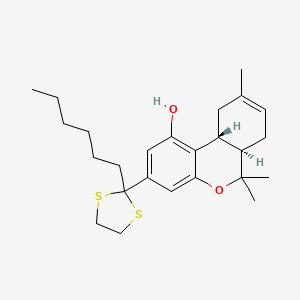
![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-3-imidazol-1-ylmethyl-2-methyl-1H-indol-5-yl}-propionic acid](/img/structure/B1250791.png)
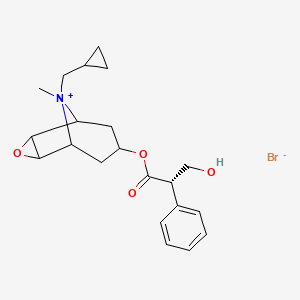
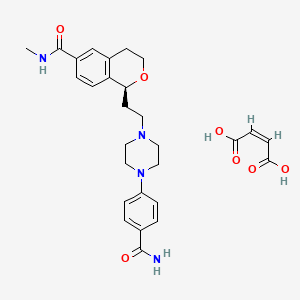
![2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-D-glycine](/img/structure/B1250795.png)
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
